Caracemide

説明

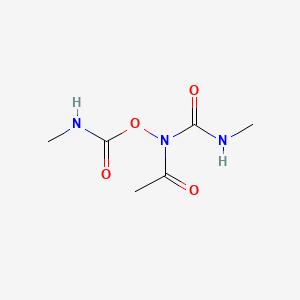

Structure

3D Structure

特性

IUPAC Name |

[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAJLFHWXNPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)NC)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231099 | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |

| Record name | CARACEMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

81424-67-1 | |

| Record name | Caracemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caracemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caracemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caracemide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caracemide, a novel antineoplastic agent, exerts its cytotoxic effects primarily through the inhibition of ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its molecular target, downstream cellular effects, and available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of anticancer therapies.

Introduction

This compound (NSC-253272) is a synthetic compound that was investigated for its potential as a chemotherapeutic agent. Early studies identified its ability to impede the proliferation of various cancer cell lines, leading to further investigation into its mechanism of action. This document details the current understanding of how this compound selectively targets and inhibits the growth of cancer cells.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary molecular target of this compound is the enzyme ribonucleotide reductase (RR).[1] RR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of the building blocks for DNA synthesis. By inhibiting this enzyme, this compound effectively halts DNA replication, leading to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells.

This compound acts as an irreversible inhibitor of the R1 subunit (also known as RRM1) of ribonucleotide reductase.[2] It has been demonstrated to covalently modify a cysteine residue within the active site of the R1 subunit.[2] Interestingly, the holoenzyme (the complete R1 and R2 subunit complex) is significantly more sensitive to inhibition by this compound than the isolated R1 subunit, suggesting that the conformational state of the active enzyme is crucial for effective inhibition.[2]

Preclinical studies have shown that this compound is approximately one-ninth as effective as hydroxyurea, a well-known ribonucleotide reductase inhibitor, in inhibiting partially purified RR from rat Novikoff tumor cells.[1]

Signaling Pathway of this compound's Action

The inhibition of ribonucleotide reductase by this compound initiates a cascade of cellular events stemming from the depletion of the deoxyribonucleotide pool. This ultimately leads to the cessation of DNA synthesis and cell cycle arrest.

Figure 1: Signaling pathway of this compound's inhibitory action.

Cellular Effects of this compound

The primary consequence of ribonucleotide reductase inhibition by this compound is the disruption of DNA synthesis, which in turn triggers several downstream cellular responses.

Cell Cycle Arrest

By depleting the pool of deoxyribonucleotides, this compound effectively halts the progression of the cell cycle, primarily at the G1/S checkpoint. This prevents cancer cells from entering the S phase, the stage of DNA replication, thereby inhibiting their proliferation. While direct studies on this compound's effect on the cell cycle are limited, the mechanism of action strongly implies a G1 phase arrest.

Cytotoxicity in Cancer Cell Lines

| Cell Line Type | Specific Cell Line | Efficacy | Reference |

| Leukemia | Lymphocytic Leukemia | Promising Antiproliferative Effects | [2] |

| Carcinoma | Ehrlich Ascites Carcinoma | Promising Antiproliferative Effects | [2] |

Experimental Protocols

Ribonucleotide Reductase Inhibition Assay

A definitive, detailed protocol for a ribonucleotide reductase inhibition assay specifically using this compound is not available in the public domain. However, a general method for assessing RR activity, which can be adapted for testing inhibitors like this compound, is outlined below. This protocol is based on the measurement of the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Objective: To determine the inhibitory effect of this compound on the activity of ribonucleotide reductase.

Materials:

-

Partially purified ribonucleotide reductase

-

This compound solution at various concentrations

-

[³H]-CDP (Cytidine 5'-diphosphate, [5-³H])

-

ATP, MgCl₂, dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, DTT, and [³H]-CDP.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture for a specified time to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the partially purified ribonucleotide reductase.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding cold TCA.

-

Centrifuge to precipitate proteins.

-

The supernatant, containing the deoxyribonucleotide product, is collected.

-

The amount of [³H]-dCDP formed is quantified by liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.

Figure 2: Workflow for a ribonucleotide reductase inhibition assay.

Clinical Trial Information

This compound underwent Phase I clinical trials to evaluate its safety, tolerability, and recommended Phase II dose. However, its clinical development was significantly hindered by its instability in human plasma and the resulting neurotoxicity of its metabolites.[2]

Phase I Trial Findings

A Phase I trial of this compound administered via two different schedules, a 5-day bolus and a 5-day continuous infusion, revealed dose-limiting toxicities.[3]

| Administration Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose |

| 5-day Bolus | Burning perioral pain, flushing, nasal stuffiness, excess lacrimation at 650 mg/m²/day.[3] | 525 mg/m²/day[3] |

| 5-day Continuous Infusion | Changes in affect, lethargy, disorientation, cognitive dysfunction with EEG abnormalities at 800 mg/m²/day.[3] | 650 mg/m²/day[3] |

Another Phase I study using a short intravenous infusion reported a dose-limiting toxicity of an intolerable "burning pain" originating in the mucosal areas of the head and neck, with a maximum tolerated dose of 795 mg/m².[4]

The severe neurotoxic side effects ultimately led to the discontinuation of further clinical development of this compound as an anticancer agent.[2]

Conclusion

This compound is a potent and irreversible inhibitor of the R1 subunit of ribonucleotide reductase, leading to the depletion of deoxyribonucleotides, inhibition of DNA synthesis, and subsequent cell cycle arrest and apoptosis in cancer cells. While it demonstrated promising preclinical antiproliferative activity, its clinical utility was ultimately limited by its poor pharmacokinetic profile and significant neurotoxicity. The insights gained from the study of this compound's mechanism of action continue to be valuable for the design and development of novel ribonucleotide reductase inhibitors with improved therapeutic indices. Further research focusing on overcoming the challenges of drug stability and toxicity may yet unlock the therapeutic potential of this class of compounds.

References

- 1. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I trial of this compound using bolus and infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Caracemide synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ceramides

This guide provides a comprehensive overview of the synthesis and chemical properties of ceramides, a class of waxy lipid molecules essential to cellular structure and signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Ceramides

Ceramides are composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] They are integral structural components of the cell membrane in eukaryotic cells and are found in high concentrations within the lipid bilayer.[1] Beyond their structural role, ceramides are critical signaling molecules involved in regulating cellular processes such as differentiation, proliferation, and programmed cell death (apoptosis).[1] The basic structure of a ceramide consists of a polar head group and two non-polar hydrocarbon tails, rendering the molecule amphipathic.

Chemical Properties of Ceramides

Ceramides are characterized as waxy solids and are extremely hydrophobic, which limits their solubility in aqueous media.[2][3][4] Their physical properties, such as solubility and melting point, are influenced by the length and saturation of the fatty acid and sphingoid base chains.

Table 1: Chemical and Physical Properties of Selected Ceramides

| Property | C2 Ceramide (d18:1/2:0) | C6 Ceramide (d18:1/6:0) | C24 Ceramide (d18:1/24:0) | General Ceramides Mixture | N-palmitoyl-D-erythro-sphingosine (d18:1/16:0) |

| Synonyms | N-acetyl-D-erythro-sphingosine | N-hexanoyl-D-erythro-sphingosine | N-lignoceroyl-D-erythro-sphingosine | Ceramide NP, Ceramide 3B | N-C16-deoxy-sphingosine |

| Molecular Formula | C20H39NO3[5] | C24H47NO3[2] | C42H83NO3 | C24H47NO3[6] | C34H67NO2[7] |

| Molecular Weight | 341.5 g/mol [5] | 397.6 g/mol [2] | 649.1 g/mol | 397.63 g/mol [6] | 521.901 g/mol [7] |

| Physical State | Crystalline solid[5] | Crystalline solid[2] | Solid | Crystalline solid[6] | Powder[7] |

| Solubility | Organic Solvents: Ethanol (~33 mg/ml), DMSO (~20 mg/ml), Dimethyl formamide (~22 mg/ml)[5] Aqueous Buffer (PBS, pH 7.2): ~50 µg/ml[5] | Organic Solvents: Ethanol, DMSO, Dimethyl formamide (~20 mg/ml)[2] Aqueous Buffer (1:1 Ethanol:PBS, pH 7.2): ~0.5 mg/ml[2] | Organic Solvents: Chloroform (slightly soluble), Methanol (slightly soluble)[8] | Organic Solvents: Methanol (25 mg/mL)[6] | Organic Solvents: DMSO (5 mg/mL), Methanol (10 mg/mL), Ethanol:Water (95:5) (10 mg/mL) at 40°C with sonication[7] |

| Storage | -20°C[5] | -20°C[2] | -20°C[8] | -20°C[6] | <-20°C[7] |

Synthesis of Ceramides

Ceramides can be synthesized through multiple pathways, both in vivo and in vitro. The primary biological pathways are de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1] Chemical synthesis offers a route to produce specific ceramide species for research and commercial purposes.

Biological Synthesis Pathways

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[9] The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine). Subsequently, a fatty acyl-CoA is attached to sphinganine by one of six ceramide synthases (CerS), each specific for a certain chain length of the fatty acid, to form dihydroceramide.[9][10] The final step is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase to yield a ceramide.[9]

Sphingomyelin Hydrolysis Pathway: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by the enzyme sphingomyelinase to release ceramide. This process is a key component of cellular stress responses.

Salvage Pathway: In this pathway, complex sphingolipids are broken down in the lysosomes to their constituent parts, including sphingosine. This sphingosine can then be re-acylated by ceramide synthases to form ceramide.[1]

Chemical Synthesis Protocols

This method involves the direct coupling of a long-chain sphingoid base with a fatty acid in the presence of a mixed carbodiimide. This procedure has been successfully used to prepare various ceramides with yields ranging from 60-75%.[11][12]

Experimental Protocol:

-

Reactant Preparation: Dissolve the long-chain base (e.g., sphing-4-enine or sphinganine) and the desired fatty acid in a suitable organic solvent.

-

Carbodiimide Addition: Add a mixed carbodiimide reagent to the solution to facilitate the amide bond formation.

-

Reaction: Allow the reaction to proceed, typically with stirring at room temperature, until completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the carbodiimide byproducts and other water-soluble impurities.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure ceramide.

-

Characterization: Confirm the structure and purity of the synthesized ceramide using techniques such as mass spectrometry and infrared spectroscopy.[11]

A more recent approach for ceramide synthesis, particularly in a biological context, is the "traceless ceramide ligation". This method utilizes a fatty acid salicylaldehyde ester that reacts chemoselectively with sphingosine to form a ceramide.[13] This technique allows for the synthesis of specific ceramides directly within living cells.[13][14]

Experimental Protocol (In Vitro):

-

Reactant Preparation: Synthesize the desired fatty acid salicylaldehyde ester.

-

Ligation Reaction: Incubate the fatty acid salicylaldehyde ester with sphingosine in a buffered solution (e.g., PBS, pH 7.4) at 37°C.[13] The reaction can be performed in the presence of phospholipid vesicles to mimic a membrane environment.[13]

-

Monitoring: Monitor the formation of the ceramide product over time using liquid chromatography-mass spectrometry (LC-MS).[13]

Role in Cellular Signaling

Ceramides are key players in various signaling pathways, most notably in the induction of apoptosis. External stimuli such as radiation or chemotherapy can lead to an increase in cellular ceramide levels, which in turn can trigger a cascade of events leading to programmed cell death.[2]

Conclusion

Ceramides are a diverse and vital class of lipids with fundamental roles in both the structural integrity of cellular membranes and the regulation of critical cellular processes. Understanding their chemical properties and mastering their synthesis are crucial for advancing research in areas such as dermatology, oncology, and neurodegenerative diseases. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the study and application of these fascinating molecules.

References

- 1. Ceramide - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. The Physical Properties of Ceramides in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physical Properties of Ceramides in Membranes | Annual Reviews [annualreviews.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Ceramides | 100403-19-8 [chemicalbook.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. glpbio.com [glpbio.com]

- 9. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Sphingosine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Caracemide as a Hydroxyurea Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caracemide (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is a synthetic analog of hydroxyurea, developed as an antineoplastic agent. Like hydroxyurea, its primary mechanism of action is the inhibition of ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This guide provides a comprehensive technical overview of this compound, focusing on its function as a hydroxyurea analog, and includes available data on its efficacy, pharmacokinetics, and clinical evaluation.

Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound functions as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition disrupts the supply of precursors for DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

While this compound is an active inhibitor of RNR, studies have shown it to be approximately one-ninth as effective as hydroxyurea in inhibiting partially purified ribonucleotide reductase from rat Novikoff tumor cells[1][2]. Interestingly, the holoenzyme of ribonucleotide reductase is reported to be over 30 times more sensitive to inhibition by this compound than the isolated R1 subunit[3]. The inhibition of RNR by this compound leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which in turn halts DNA replication and induces cell cycle arrest, primarily at the G1/S phase boundary.

Metabolism and Toxicity

A critical aspect of this compound's pharmacology is its in vivo metabolism. Studies in rats have demonstrated that this compound is metabolized to methyl isocyanate (MIC), a reactive and toxic intermediate[1][4]. It is believed that this metabolite contributes to both the antitumor activity and the adverse side effects observed with this compound administration[1][4][5]. The formation of methyl isocyanate is a key differentiator from hydroxyurea and a significant factor in this compound's toxicity profile.

dot

Quantitative Data Summary

While specific IC50 values for this compound are not consistently reported in publicly available literature, comparative data and pharmacokinetic parameters from a Phase I clinical trial are summarized below.

Table 1: Comparative Efficacy with Hydroxyurea

| Compound | Target | Relative Efficacy | Reference |

| This compound | Ribonucleotide Reductase | Approximately 1/9th as effective as Hydroxyurea | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound (from Phase I Clinical Trial)

| Parameter | Value | Infusion Details | Reference |

| Half-life (t½) | 2.5 minutes | Short intravenous infusion | [6][7] |

| Total Body Clearance | 11.51 L/min/m² | Short intravenous infusion | [6][7] |

| Blood Levels | 0.74-2.31 µg/mL | 425 mg/m² dose over 0.5 hours | [6][7] |

| 0.15-0.18 µg/mL | 425 mg/m² dose over 4 hours | [6][7] | |

| 0.33 ± 0.14 µg/mL | 595 mg/m² dose over 4 hours | [6][7] |

Clinical Trial Data

This compound has undergone Phase I clinical evaluation. The primary goals of these studies were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.

Table 3: Summary of Phase I Clinical Trial of this compound

| Trial Design | Dose Escalation Levels (mg/m²) | Dose-Limiting Toxicities | Recommended Phase II Dose | Reference |

| Short Intravenous Infusion (every 21 days) | 85, 170, 425, 595, 795 | "Burning pain" originating in mucosal areas of the head and neck, progressing to the chest and abdomen (at 795 mg/m²) | Not explicitly stated, MTD was 795 mg/m² with 4-hour infusion | [6][7] |

| 5-Day Bolus Schedule | Up to 650/day | Burning perioral pain, flushing, nasal stuffiness, excess lacrimation (at 650 mg/m²/day) | 525 mg/m²/day | [4] |

| 5-Day Continuous Infusion Schedule | Up to 800/day | Changes in affect, lethargy, disorientation, cognitive dysfunction with EEG abnormalities (at 800 mg/m²/day) | 650 mg/m²/day | [4] |

No complete or partial responses were observed in the short infusion trial, although one patient with advanced colon carcinoma experienced subjective pain relief and a decrease in carcinoembryonic antigen[6][7].

Experimental Protocols

Ribonucleotide Reductase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on ribonucleotide reductase.

-

Enzyme Preparation: Partially purify ribonucleotide reductase from a suitable source, such as rat Novikoff tumor cells or other cancer cell lines.

-

Reaction Mixture: Prepare a reaction mixture containing the partially purified enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain optimal pH.

-

Inhibitor Addition: Add varying concentrations of this compound and a positive control (hydroxyurea) to the reaction mixtures. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction, typically by boiling or adding a strong acid.

-

Product Quantification: Quantify the amount of deoxyribonucleotide product formed. This can be achieved using various methods, including HPLC or radiolabeling of the substrate and subsequent detection of the radiolabeled product.

-

IC50 Determination: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot

Cell Viability (MTT) Assay (General Protocol)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and hydroxyurea for comparison) for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

dot

Signaling Pathways

The primary signaling pathway affected by this compound is the DNA synthesis pathway, through the inhibition of ribonucleotide reductase. This leads to downstream effects on cell cycle regulation. While specific studies on this compound's impact on cell cycle regulatory proteins are limited, the known consequences of RNR inhibition and the effects of related compounds like C2-ceramide suggest a potential pathway involving the upregulation of p21 and downregulation of cyclin D1 and CDK7, leading to G1 phase cell cycle arrest. The ERK signaling pathway may also be involved in this process.

dot

Conclusion

This compound, as a hydroxyurea analog, demonstrates inhibitory activity against ribonucleotide reductase, a key target in cancer therapy. However, its clinical development has been hampered by a distinct toxicity profile, likely attributable to its metabolic breakdown into methyl isocyanate. The available data suggest that while this compound shares a primary mechanism of action with hydroxyurea, its lower in vitro potency against RNR and significant adverse effects have limited its therapeutic application. Further research would be necessary to fully elucidate its potential and to develop strategies to mitigate its toxicity. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound and other ribonucleotide reductase inhibitors.

References

- 1. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phase I trial of this compound using bolus and infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release of methyl isocyanate from the antitumor agent this compound (NSC-253272) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Caracemide: An Early Preclinical Overview of a Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caracemide (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is an investigational antitumor agent that showed early promise. This technical guide provides a summary of the limited publicly available information on its early preclinical efficacy. It is important to note that detailed quantitative data and comprehensive experimental protocols from early preclinical studies on this compound are scarce in the public domain. This document synthesizes the available information, focusing on its mechanism of action.

Mechanism of Action

Early research into this compound's mode of action identified it as an inhibitor of ribonucleotide reductase.[1] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound disrupts DNA replication and, consequently, cell division, which is a hallmark of cancer therapy.

Ribonucleotide Reductase Inhibition Pathway

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

The available preclinical data on this compound's efficacy is limited. One study conducted on a rat Novikoff tumor model provided a comparative measure of its activity.

In Vitro Efficacy

A key piece of evidence for this compound's activity comes from a study on a partially purified ribonucleotide reductase from rat Novikoff tumor cells.[1] This study found that this compound is an active inhibitor of the enzyme.

Table 1: Comparative Efficacy of this compound

| Compound | Relative Efficacy vs. Hydroxyurea |

| This compound | ~1/9th the activity |

Data from an in vitro assay using partially purified ribonucleotide reductase from rat Novikoff tumor.[1]

Experimental Protocols

Detailed experimental protocols for the early preclinical studies of this compound are not extensively documented in accessible publications. The available information points to the use of standard biochemical assays for enzyme inhibition.

Ribonucleotide Reductase Inhibition Assay (Conceptual Workflow)

The following diagram illustrates a conceptual workflow for an assay to determine the inhibitory effect of a compound on ribonucleotide reductase, based on general knowledge of such assays.

Caption: Conceptual workflow for a ribonucleotide reductase inhibition assay.

Conclusion

The publicly available information on the early preclinical efficacy of this compound is limited but points to its role as a ribonucleotide reductase inhibitor. The single comparative efficacy data point suggests it is less potent than hydroxyurea in the tested model. A comprehensive understanding of its preclinical profile would require access to more detailed study reports that are not currently in the public domain. This guide serves as a summary of the accessible information for the scientific community.

References

Structural Activity Relationship of Caracemide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Caracemide and its analogs. Due to the limited direct SAR studies on this compound analogs, this guide establishes a framework based on structurally related anticonvulsant compounds, primarily hydantoins. Furthermore, it delves into the unique metabolic activation of this compound, a critical factor influencing its biological activity and toxicity profile.

Introduction to this compound

This compound, (±)-N-acetyl-N-(methylcarbamoyl)oxy-alpha-phenylglycinamide, is a compound that has been investigated for its anticonvulsant and antitumor activities. Its chemical structure, featuring a hydantoin-like core and a unique N-acyloxy-N-acylurea moiety, sets it apart from typical anticonvulsants. Understanding the relationship between its structure and biological activity is crucial for the design of novel, more potent, and safer therapeutic agents.

A key aspect of this compound's pharmacology is its in vivo metabolism to methyl isocyanate (MIC), a reactive intermediate. This metabolic pathway is believed to contribute significantly to both the therapeutic effects and the observed toxicities of the parent compound[1][2].

Structural Activity Relationship (SAR) of Structurally Related Anticonvulsants

The SAR of this compound analogs can be inferred from extensive studies on structurally similar anticonvulsants, such as hydantoins. These studies have identified key structural features and physicochemical properties that govern their efficacy, primarily as blockers of voltage-gated sodium channels.

Key Physicochemical Descriptors for Anticonvulsant Activity

Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin analogs have revealed several critical descriptors that correlate with their anticonvulsant activity, typically measured by the Maximal Electroshock Seizure (MES) test[3][4][5].

Table 1: Key Physicochemical Descriptors for Anticonvulsant Activity of Hydantoin Analogs

| Descriptor | Influence on Anticonvulsant Activity | Rationale |

| Log P (Lipophilicity) | An optimal range is crucial. Increased lipophilicity can enhance blood-brain barrier penetration but excessive lipophilicity can lead to non-specific binding and reduced efficacy. | Facilitates passage through biological membranes to reach the target site in the central nervous system. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Lower LUMO energy is generally associated with higher activity. | Indicates a greater electron-accepting ability, which may be important for interaction with the biological target. |

| Dipole Moment | Higher polarity can be beneficial for activity. | Influences the electrostatic interactions with the receptor binding site. |

| pKa (Basicity) | Increased basicity may correlate with higher activity. | Affects the ionization state of the molecule, which can be critical for binding to the target. |

| Molar Refractivity (MR) | Can influence the fit and binding of the molecule to the receptor. | Relates to the volume and polarizability of the molecule. |

This table summarizes general trends observed in QSAR studies of hydantoin anticonvulsants and provides a predictive framework for this compound analogs.

Influence of Substituents on Anticonvulsant Activity

Studies on phenylmethylenehydantoins and other hydantoin derivatives have provided valuable insights into the effects of various substituents on their anticonvulsant properties[6][7].

Table 2: Influence of Substituents on the Phenyl Ring of Hydantoin-like Anticonvulsants

| Substituent Type | Position | Effect on Anticonvulsant Activity (MES Test) | Example Substituents |

| Alkyl | Ortho, Meta, Para | Generally increases activity. | -CH3, -C2H5 |

| Halogen | Ortho, Meta, Para | Increases activity. | -F, -Cl, -Br |

| Trifluoromethyl | Meta | Increases activity. | -CF3 |

| Alkoxyl | Para | Increases activity. | -OCH3 |

| Polar Groups | Any | Decreases or abolishes activity. | -NO2, -CN, -OH |

This data is derived from SAR studies on phenylmethylenehydantoins and serves as a guide for the rational design of this compound analogs with a phenyl moiety.

Mechanism of Action

Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsants structurally related to this compound is the blockade of voltage-gated sodium channels (VGSCs)[8][9][10]. These drugs typically exhibit a state-dependent binding, showing higher affinity for the inactivated state of the channel over the resting state. This preferential binding stabilizes the inactivated state, thereby reducing the firing rate of neurons and preventing the spread of seizure activity[11][12].

References

- 1. Release of methyl isocyanate from the antitumor agent this compound (NSC-253272) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 8. SAR of Anticonvulsants and Mechanism of Anticonvulsant Action | Pharmaguideline [pharmaguideline.com]

- 9. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Caracemide: An In-depth Technical Guide on its Effects on DNA Synthesis and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caracemide, an experimental antineoplastic agent, has been a subject of interest due to its unique cytotoxic mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on DNA synthesis and repair. While direct and extensive research on this compound's specific interactions with DNA replication and repair machinery is limited, this document synthesizes the available preclinical and clinical data to elucidate its proposed mechanisms of action. This guide will delve into its role as an inhibitor of ribonucleotide reductase and as a prodrug for the reactive electrophile, methyl isocyanate. Through a combination of summarized quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to provide a foundational resource for researchers in oncology and drug development.

Introduction to this compound

This compound (NSC-253272) is a synthetic derivative of hydroxyurea that was investigated for its potential as a chemotherapeutic agent.[1] Its structural features suggested a potential to interfere with nucleic acid metabolism, a hallmark of many anticancer drugs. Early clinical trials in the 1980s explored its safety and efficacy, but its development was hampered by dose-limiting toxicities.[1] Despite its limited clinical progression, the study of this compound's mechanism of action provides valuable insights into novel strategies for targeting cancer cell proliferation.

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to two distinct but potentially synergistic mechanisms: the inhibition of ribonucleotide reductase and the intracellular generation of methyl isocyanate.

Inhibition of Ribonucleotide Reductase

A key target of this compound is the enzyme ribonucleotide reductase (RNR).[2] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of dNTPs, leading to an arrest of DNA replication and the induction of S-phase cell cycle arrest. This mechanism is shared with other well-known anticancer agents like hydroxyurea.[2]

Caption: this compound's inhibition of Ribonucleotide Reductase (RNR).

Generation of Methyl Isocyanate (MIC)

In vivo, this compound is metabolized to release methyl isocyanate (MIC), a highly reactive electrophile.[3] MIC can readily react with nucleophilic groups in various biomolecules, including DNA, RNA, and proteins. The carbamoylation of these macromolecules can lead to widespread cellular dysfunction and contribute significantly to this compound's cytotoxicity.

Caption: Metabolic activation of this compound to Methyl Isocyanate (MIC).

Effects on DNA Synthesis

The inhibition of ribonucleotide reductase by this compound directly impacts DNA synthesis by limiting the availability of precursor molecules.

Quantitative Data Summary

| Parameter | Expected Effect of this compound | Method of Measurement |

| Rate of DNA Synthesis | Dose-dependent decrease | [³H]-Thymidine or EdU incorporation assays |

| Deoxyribonucleotide Pool Levels | Significant reduction in dATP, dGTP, dCTP, and dTTP | HPLC or LC-MS/MS analysis of cell extracts |

| Cell Cycle Progression | Arrest in S-phase | Flow cytometry analysis of DNA content |

| Replication Fork Progression | Stalling or collapse of replication forks | DNA fiber analysis |

Experimental Protocol: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

This protocol outlines a method to quantify the effect of this compound on DNA synthesis in a cell culture model.

Objective: To measure the rate of new DNA synthesis in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution

-

EdU labeling solution (e.g., Click-iT® EdU Assay Kit)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click-iT® reaction cocktail (containing fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.

-

EdU Labeling: Add EdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. This step will fluorescently label the incorporated EdU.

-

-

Nuclear Staining:

-

Wash the cells with PBS.

-

Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

-

-

Imaging and Analysis:

-

For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells.

-

For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.

-

References

- 1. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceramide-Induced Cytotoxicity in In Vitro Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that have garnered significant attention in cancer research for their role as bioactive signaling molecules that can induce cell death in cancer cells.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of ceramides, particularly the cell-permeable analog C2 ceramide, in various cancer cell lines. These protocols are intended to guide researchers in designing and executing in vitro cytotoxicity assays to evaluate the anti-cancer potential of such compounds.

Data Presentation

The cytotoxic activity of ceramide compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell viability. The following table summarizes representative IC50 values for C2 ceramide in different cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Assay Method | Reference |

| B16F10 | Melanoma | C2 Ceramide | 20 µM | 24 hours | MTT Assay | [2][3] |

| HaCaT | Keratinocyte | C2 Ceramide | 20 µg/ml | Not Specified | Not Specified | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a ceramide compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., B16F10 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

C2 Ceramide (or other ceramide analogs)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2 x 10⁶ cells per well in 100 µL of complete culture medium.[3] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of C2 ceramide in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µM).[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of C2 ceramide.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction and Detection

This protocol describes a general method for inducing and detecting apoptosis in cancer cells treated with ceramide compounds. Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

C2 Ceramide

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat the cells with the desired concentration of C2 ceramide as described in the MTT assay protocol. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).

-

Cell Harvesting: After the incubation period, harvest the cells by trypsinization and centrifugation.

-

Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides can induce apoptosis through various signaling pathways. A common mechanism involves the activation of stress-activated protein kinases and the mitochondrial pathway.

Caption: Ceramide-induced apoptosis pathway.

General Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKCζ mediated anti-proliferative effect of C2 ceramide on neutralization of the tumor microenvironment and melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Animal Models in Caracemide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caracemide and its Potential in Neuroscience Research

This compound is an experimental anti-tumor agent known to act as a source of methyl isocyanate in vivo. While its primary development has been in oncology, its chemical reactivity suggests potential for broader biological effects, including in the central nervous system (CNS). The carbamoylating activity of its metabolite, methyl isocyanate, could lead to modulation of various protein functions, a mechanism of action for many neurologically active compounds. These application notes provide a framework for investigating the potential neuroprotective and anticonvulsant properties of this compound using established animal models. The following protocols are intended as a starting point for researchers to explore these hypothetical effects.

Table 1: Summary of Proposed Animal Models for this compound Research

| Model | Species/Strain | Inducing Agent | Key Pathological Feature | Potential Application for this compound | Primary Outcome Measures |

| Kainate-Induced Seizures | C57BL/6 Mice | Kainic Acid | Excitotoxic neuronal death, spontaneous recurrent seizures | Investigation of anticonvulsant and neuroprotective effects | Seizure frequency and severity, neuronal loss in the hippocampus |

| Pilocarpine-Induced Status Epilepticus | Sprague-Dawley Rats | Pilocarpine | Prolonged seizure activity, hippocampal damage | Evaluation of efficacy in terminating status epilepticus and preventing subsequent epilepsy | Latency to and duration of status epilepticus, behavioral seizure score, neuronal damage |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | MOG35-55 peptide | CNS inflammation, demyelination, paralysis | Assessment of anti-inflammatory and neuroprotective properties in a model of multiple sclerosis | Clinical EAE score, immune cell infiltration in the CNS, demyelination quantification |

I. Investigation of Anticonvulsant and Neuroprotective Properties

A. Kainic Acid-Induced Seizure Model

This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. It is a valuable tool for assessing the potential of this compound to prevent excitotoxic neuronal damage and suppress seizure activity.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Experimental Groups:

-

Vehicle Control + Saline

-

Vehicle Control + Kainic Acid

-

This compound (Dose 1) + Kainic Acid

-

This compound (Dose 2) + Kainic Acid

-

This compound (Dose 3) + Kainic Acid

-

-

Procedure:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at predetermined time points before kainic acid administration.

-

Anesthetize mice briefly with isoflurane.

-

Inject kainic acid (e.g., 20 mg/kg, i.p.) or saline.[1]

-

Observe mice continuously for 4 hours for behavioral seizures and score using the Racine scale.[2]

-

At 24 hours or 7 days post-injection, euthanize a subset of animals for histological analysis.

-

-

Data Collection and Analysis:

-

Behavioral Seizure Scoring: Record the latency to the first seizure and the highest seizure stage reached for each animal.

-

Neuronal Loss Quantification: Perfuse animals with 4% paraformaldehyde, prepare brain sections, and perform Nissl or Fluoro-Jade C staining to quantify neuronal death in the hippocampus, particularly in the CA1 and CA3 regions.[3]

-

| Treatment Group | Mean Latency to First Seizure (min) | Mean Maximum Racine Score | Neuronal Survival in CA1 (%) | Neuronal Survival in CA3 (%) |

| Vehicle + Saline | N/A | 0 | 100 | 100 |

| Vehicle + Kainic Acid | ||||

| This compound (Dose 1) | ||||

| This compound (Dose 2) | ||||

| This compound (Dose 3) |

B. Pilocarpine-Induced Status Epilepticus Model

This model induces prolonged seizures and is used to study the mechanisms of status epilepticus and its consequences. It can be used to evaluate this compound's potential to terminate seizures and prevent long-term neuronal damage.[4][5]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Housing: As described for the kainate model.

-

Experimental Groups:

-

Vehicle Control + Saline

-

Vehicle Control + Pilocarpine

-

This compound (Dose 1) + Pilocarpine

-

This compound (Dose 2) + Pilocarpine

-

This compound (Dose 3) + Pilocarpine

-

-

Procedure:

-

Pre-treat rats with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.[4][5]

-

30 minutes later, administer pilocarpine hydrochloride (e.g., 320 mg/kg, i.p.) or saline.[4]

-

Administer this compound or vehicle at a specific time point after the onset of status epilepticus (e.g., 30 minutes).

-

Monitor animals for behavioral seizures using the Racine scale.[2]

-

After 2 hours of status epilepticus, administer diazepam (10 mg/kg, i.p.) to control seizure activity and reduce mortality.[5]

-

Euthanize animals at 24 hours or 7 days for histological analysis.

-

-

Data Collection and Analysis:

-

Status Epilepticus Duration: Record the time from seizure onset to termination by diazepam.

-

Behavioral Seizure Score: Note the severity of seizures throughout the experiment.

-

Hippocampal Damage Assessment: Use Nissl staining to quantify neuronal cell loss in hippocampal subfields.[3]

-

| Treatment Group | Latency to Status Epilepticus (min) | Duration of Status Epilepticus (min) | Mean Racine Score during SE | Neuronal Density in CA1 (cells/mm²) |

| Vehicle + Saline | N/A | N/A | 0 | |

| Vehicle + Pilocarpine | ||||

| This compound (Dose 1) | ||||

| This compound (Dose 2) | ||||

| This compound (Dose 3) |

II. Investigation of Anti-inflammatory and Neuroprotective Properties

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.[6][7] This model can be used to investigate the potential anti-inflammatory and neuroprotective effects of this compound.

-

Animals: Female C57BL/6 mice (8-12 weeks old).

-

Housing: As previously described.

-

Experimental Groups:

-

Naive Control

-

Vehicle Control + EAE Induction

-

This compound (Dose 1) + EAE Induction (Prophylactic)

-

This compound (Dose 2) + EAE Induction (Prophylactic)

-

This compound (Dose 1) + EAE Induction (Therapeutic)

-

-

Procedure:

-

EAE Induction:

-

Treatment:

-

Prophylactic: Administer this compound or vehicle daily starting from day 0.

-

Therapeutic: Begin administration of this compound or vehicle at the onset of clinical signs (typically around day 10-12).

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

-

Histology: At the peak of the disease (around day 18-21), euthanize a subset of animals and collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol fast blue staining).

-

-

Data Collection and Analysis:

-

Clinical EAE Score: Record daily clinical scores for each mouse.

-

Histopathological Scoring: Quantify the degree of immune cell infiltration and demyelination in the spinal cord sections.

-

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Mean Cumulative Score | Inflammatory Infiltrates (cells/mm²) | Demyelination Score (0-3) |

| Naive Control | N/A | 0 | 0 | 0 | 0 |

| Vehicle + EAE | |||||

| This compound (Prophylactic) | |||||

| This compound (Therapeutic) |

III. Visualization of Methodologies and Signaling Pathways

Diagrams

References

- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Racine stages - Wikipedia [en.wikipedia.org]

- 3. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]

- 5. Pilocarpine-induced status epilepticus. [bio-protocol.org]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. redoxis.se [redoxis.se]

Application Notes and Protocols for Caracemide Screening in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Caracemide is believed to exert its anticancer effects through multiple mechanisms. One proposed mechanism is its role as a latent form of methyl isocyanate in vivo, which can contribute to its cytotoxic properties[1]. Furthermore, its structural similarity to ceramides suggests an involvement in sphingolipid-mediated signaling pathways. Ceramides are well-established tumor-suppressor lipids that can induce apoptosis, cell cycle arrest, and autophagy in cancer cells[2]. Defects in ceramide metabolism are often linked to tumor survival and chemoresistance. Therefore, agents that can mimic or enhance ceramide activity, such as this compound, are of significant interest in cancer research.

Data Presentation: Efficacy of this compound and Related Compounds

The following table summarizes the cytotoxic effects of this compound and functionally similar ceramide analogues on various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | Data Not Available | - | - | - |

| Ceramide Analogue 1 | HTB-26 | Breast Cancer | 10-50 | [3] |

| Ceramide Analogue 1 | PC-3 | Pancreatic Cancer | 10-50 | [3] |

| Ceramide Analogue 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [3] |

| Ceramide Analogue 2 | HCT116 | Colorectal Cancer | 0.34 | [3] |

| Ceramide Analogue 2 | A549 | Lung Carcinoma | 36.6 x 10⁻³ (72h) | [4] |

| Ceramide Analogue 2 | DU-145 | Prostate Cancer | 122.7 (72h) | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Ceramide-Induced Apoptosis

References

- 1. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for a Phase I Clinical Trial of Caracemide

Introduction

Caracemide (NSC-253272) is an investigational antineoplastic agent, structurally analogous to hydroxyurea.[1] Preclinical studies (details of which are not publicly available but are inferred from the progression to Phase I trials) have suggested potential anti-tumor activity, leading to its initial evaluation in human subjects. An initial Phase I clinical trial of this compound administered as a short intravenous infusion every 21 days has been conducted, providing valuable preliminary data on its safety, tolerability, and pharmacokinetic profile in cancer patients.[1]

These application notes and protocols outline the design of a subsequent Phase I clinical trial for this compound. The proposed study will build upon the findings of the initial trial, with a primary focus on optimizing the administration schedule to mitigate the previously identified dose-limiting toxicity (DLT) of severe "burning pain" and to further characterize the safety and pharmacokinetic profile of this compound.

Preclinical Data Summary (Hypothetical)

While specific preclinical data for this compound is not available in the provided search results, a typical preclinical data package for an antineoplastic agent moving into Phase I trials would include the following. This information is essential for determining the starting dose and for safety monitoring.

| Data Type | Findings |

| Mechanism of Action | As a hydroxyurea analog, this compound is postulated to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby arresting cell proliferation. |

| In Vitro Cytotoxicity | Demonstrated cytotoxic effects against a panel of human cancer cell lines. |

| In Vivo Efficacy | Evidence of tumor growth inhibition in animal models (e.g., xenografts in mice). |

| Animal Toxicology | Key findings would include the identification of target organs for toxicity, the No-Observed-Adverse-Effect Level (NOAEL), and the highest non-severely toxic dose (HNSTD). These studies would have been conducted in at least two species (one rodent, one non-rodent). |

Summary of Initial Phase I Clinical Trial Data

A prior Phase I study of this compound provides the foundation for the design of this new trial.[1] Key findings from this study are summarized below:

| Parameter | Finding |

| Patient Population | Patients with advanced solid tumors. |

| Dosing Schedule | Short intravenous infusion every 21 days. |

| Dose Escalation Levels | 85, 170, 425, 595, and 795 mg/m². |

| Dose-Limiting Toxicity (DLT) | An intolerable "burning pain" originating in the mucosal areas of the head and neck, progressing to the chest and abdomen, was observed at the 425 mg/m² level and was dose-limiting at 795 mg/m².[1] |

| Maximum Tolerated Dose (MTD) | 795 mg/m² when administered as a 4-hour infusion.[1] |

| Other Toxicities | Mild to moderate nausea and vomiting at all dose levels; a possible allergic reaction at 425 mg/m².[1] |

| Pharmacokinetics | Rapid clearance with a half-life of approximately 2.5 minutes. Blood levels were significantly lower with a 4-hour infusion compared to a 30-minute infusion at the same dose.[1] |

| Anti-tumor Activity | No complete or partial responses were observed; however, one patient with advanced colon carcinoma experienced subjective pain relief and a decrease in carcinoembryonic antigen (CEA).[1] |

Rationale for the Proposed Phase I Study

The dose-limiting "burning pain" observed in the initial Phase I trial appears to be related to the rate of infusion. Extending the infusion from 30 minutes to 4 hours allowed for dose escalation, but the toxicity remained the limiting factor.[1] The very short half-life of this compound suggests that a continuous infusion schedule might maintain therapeutic concentrations while avoiding the peak concentration-related toxicity.[1] Therefore, this new Phase I study will evaluate a continuous intravenous infusion of this compound over 24 hours.

Phase I Clinical Trial Protocol: A Continuous Infusion Study of this compound in Patients with Advanced Solid Tumors

Study Objectives

1.1 Primary Objectives:

-

To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound administered as a 24-hour continuous intravenous infusion every 21 days.

-

To evaluate the safety and tolerability of this compound administered via this schedule.

1.2 Secondary Objectives:

-

To characterize the pharmacokinetic profile of this compound administered as a 24-hour continuous infusion.

-

To observe for any preliminary evidence of anti-tumor activity.

Patient Selection Criteria

2.1 Inclusion Criteria:

-

Histologically or cytologically confirmed advanced or metastatic solid tumor for which standard therapy is no longer effective or available.

-

Age ≥ 18 years.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

-

Adequate organ function (hematological, renal, and hepatic).

-

Willingness and ability to provide written informed consent.

2.2 Exclusion Criteria:

-

Prior treatment with this compound.

-

Known hypersensitivity to hydroxyurea or related compounds.

-

Major surgery within 4 weeks of starting treatment.

-

Symptomatic central nervous system (CNS) metastases.

-

Pregnant or breastfeeding women.

Treatment Plan

3.1 Dose Escalation: A standard 3+3 dose escalation design will be used. The starting dose will be based on the previously established MTD, with the expectation that a continuous infusion will be better tolerated.

| Dose Level | This compound Dose (mg/m²/24h) |

| 1 | 400 |

| 2 | 600 |

| 3 | 800 |

| 4 | 1000 |

| 5 | 1200 |

3.2 Definition of Dose-Limiting Toxicity (DLT): A DLT is defined as any of the following treatment-related adverse events occurring during the first cycle of therapy:

-

Grade 4 neutropenia lasting > 7 days.

-

Febrile neutropenia.

-

Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.

-

Grade ≥ 3 non-hematological toxicity (excluding nausea, vomiting, or alopecia that is well-managed with supportive care).

-

Grade 3 "burning pain" despite optimal management.

Study Assessments

| Assessment | Screening | Cycle 1, Day 1 | Cycle 1, Day 2 | Cycle 1, Day 8 | Cycle 1, Day 15 | End of Cycle 1 / Start of Cycle 2 | Follow-up |

| Informed Consent | X | ||||||

| Physical Examination | X | X | X | X | X | X | |

| ECOG Performance Status | X | X | X | X | |||

| Vital Signs | X | X (pre-infusion, hourly during infusion) | X (post-infusion) | X | X | X | X |

| Adverse Event Monitoring | X | X | X | X | X | X | |

| Complete Blood Count | X | X | X | X | X | X | X |

| Serum Chemistry | X | X | X | X | X | X | X |

| Pharmacokinetics (Blood Samples) | X (pre-infusion, 1, 4, 8, 12, 24h during infusion) | X (post-infusion) | |||||

| Tumor Assessment (e.g., CT/MRI) | X | X (every 2 cycles) |

Experimental Protocols

5.1 Pharmacokinetic Sample Collection and Processing:

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Procedure:

-

Collect 3 mL of whole blood in EDTA-containing tubes at the time points specified in the schedule of assessments.

-

Immediately place the tubes on ice.

-

Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.

-

Aliquot the resulting plasma into cryovials.

-

Store the plasma samples at -80°C until analysis.

-

-

Analysis: Plasma concentrations of this compound will be determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

Visualizations

Caption: Experimental workflow for the Phase I clinical trial of this compound.

Caption: Postulated signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of Caracemide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caracemide and its analogs are of significant interest in drug discovery due to their potential neuroprotective and anticonvulsant properties. A primary mechanism of action for this class of compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1] Overactivation of NMDA receptors leads to excessive calcium influx, triggering excitotoxicity, a process implicated in various neurodegenerative disorders.[2] By modulating NMDA receptor activity, this compound analogs represent a promising therapeutic avenue.